DMTr-4'-CF3-5-Me-U-CED phosphoramidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves the modification of oligodeoxynucleotidesThe reaction conditions often involve the use of specific solvents and reagents to ensure the successful incorporation of these modifications .
Industrial Production Methods
Industrial production of DMTr-4’-CF3-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-CF3-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often further analyzed and characterized to determine their suitability for research applications .
Scientific Research Applications
DMTr-4’-CF3-5-Me-U-CED phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis and modification of oligonucleotides for various research purposes.
Biology: Employed in RNA research to study the structure and function of RNA molecules.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Mechanism of Action
The mechanism of action of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves its incorporation into oligonucleotides. The compound acts as a dye reagent, allowing for the labeling and visualization of oligonucleotides in various research applications. The molecular targets and pathways involved include the specific binding and interaction with RNA molecules .
Comparison with Similar Compounds
DMTr-4’-CF3-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including the trifluoromethyl and methyl groups. Similar compounds include:
DMTr-4’-F-5-Me-U-CED phosphoramidite: A similar compound with a fluorine modification instead of trifluoromethyl.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Another related compound used for oligonucleotide labeling.
These compounds share similar applications but differ in their specific modifications and properties, making DMTr-4’-CF3-5-Me-U-CED phosphoramidite unique in its functionality and applications .
Properties
Molecular Formula |
C41H48F3N4O8P |
---|---|
Molecular Weight |
812.8 g/mol |
IUPAC Name |
3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |
InChI Key |
DRJJIFVIRRQURG-UTTIVEAUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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